molecular formula C11H10BrNO2 B1523118 3-(4-Bromophenyl)-3-methylpyrrolidine-2,5-dione CAS No. 1094289-44-7

3-(4-Bromophenyl)-3-methylpyrrolidine-2,5-dione

Cat. No. B1523118
CAS RN: 1094289-44-7
M. Wt: 268.11 g/mol
InChI Key: CWULAGWRHCWUDL-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-3-methylpyrrolidine-2,5-dione, also known as 3-(4-Bromophenyl)-3-methyl-2,5-pyrrolidinedione, is an organic compound with a molecular formula of C10H10BrNO2. It is a colorless solid that is soluble in organic solvents, such as dichloromethane and methanol. This compound is of great interest due to its potential applications in the fields of chemistry and biology. It has been used in a variety of synthetic processes, as well as in biological studies.

Scientific Research Applications

Biomedical Applications: Inflammation Regulation

This compound has shown promise in the biomedical field, particularly for the regulation of inflammatory diseases. Docking studies suggest its potential efficacy in interacting with biological targets that play a role in inflammatory processes .

Organic Synthesis: Electrochemical Multicomponent Transformation

In organic chemistry, this compound is utilized in electrochemically induced multicomponent transformations. Such processes are valuable for synthesizing complex organic molecules that may have pharmaceutical applications .

Liquid Crystal Technology: Molecular Building Block

“3-(4-Bromophenyl)-3-methylpyrrolidine-2,5-dione” serves as a key intermediate in the synthesis of side-chain liquid crystal oligomers and polymers. These materials are crucial for developing new types of liquid crystal displays (LCDs) and other electronic devices .

Pharmaceutical Research: Privileged Structures

The compound’s rigid heterocyclic system makes it a “privileged structure” in drug discovery. It can orient functional substituents in a way that they are recognized by target molecules, leading to the development of new medications .

Antimicrobial Activity: Antibacterial and Antifungal Properties

Derivatives of this compound have been explored for their antibacterial and antifungal properties. This is particularly relevant in the search for new treatments against resistant strains of bacteria and fungi .

Agriculture: Plant Protection Agent

In the agricultural sector, the compound’s derivatives can act as plant protection agents. They may exhibit herbicidal, insecticidal, and fungicidal activities, which are essential for crop protection and yield improvement .

Neurological Research: Neurotoxic Potential Assessment

Research has been conducted to assess the neurotoxic potential of derivatives of this compound. Such studies are important for understanding the safety profile of new chemical entities in the context of neurological health .

Drug Design: β-Ketoenol Functionality Inhibitors

The compound is part of a new generation of inhibitors that feature the β-ketoenol functionality. These inhibitors are promising for their potential use in treating various diseases due to their unique mode of action .

properties

IUPAC Name

3-(4-bromophenyl)-3-methylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-11(6-9(14)13-10(11)15)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWULAGWRHCWUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-3-methylpyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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